molecular formula C12H11N7OS2 B2728898 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 671200-89-8

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No.: B2728898
CAS No.: 671200-89-8
M. Wt: 333.39
InChI Key: WGJFUTRSUUGWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a synthetically designed hybrid molecule that incorporates two pharmaceutically significant heterocyclic systems: a 5-amino-1,2,4-triazole and a 5-phenyl-1,2,4-thiadiazole, linked by a sulfanyl-acetamide bridge. This structural motif is of high interest in medicinal chemistry and chemical biology for the development of novel enzyme inhibitors and biological probes. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known to confer a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects, often through interaction with various enzymatic targets source . Similarly, the 1,2,4-thiadiazole ring system is a common pharmacophore found in compounds with demonstrated activity as kinase inhibitors, protease inhibitors, and modulators of central nervous system targets source . The integration of these two systems into a single molecule creates a unique chemical entity with the potential for multi-target activity or enhanced binding affinity. Researchers can utilize this compound as a core scaffold for the synthesis of novel chemical libraries or as a lead structure for hit-to-lead optimization campaigns. Its primary research applications include high-throughput screening against diverse protein targets, investigating structure-activity relationships (SAR) in inhibitor design, and exploring new chemical space for the development of potential therapeutics for conditions such as infectious diseases, cancer, and neurological disorders. The presence of the amino group on the triazole ring and the phenyl group on the thiadiazole ring provides convenient sites for further chemical modification, allowing for extensive analog synthesis and diversification.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7OS2/c13-10-16-12(18-17-10)21-6-8(20)14-11-15-9(22-19-11)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,19,20)(H3,13,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJFUTRSUUGWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a hybrid molecule that incorporates both triazole and thiadiazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound based on existing literature and research findings.

The compound's molecular formula is C10H10N6S2C_{10}H_{10}N_{6}S_{2}, with a molecular weight of approximately 286.35 g/mol. It features a triazole ring that contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown effectiveness against various pathogens:

PathogenActivityReference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

The incorporation of a triazole moiety has been linked to enhanced antifungal activity, particularly against resistant strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The target compound's structure suggests it may also exhibit similar effects:

  • Cell Viability Assays : In vitro studies have demonstrated that related thiadiazole compounds reduce cell viability in various cancer cell lines. For example, certain derivatives have shown IC50 values as low as 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of treatment .
CompoundCell LineIC50 (µM)
Thiadiazole derivativeLoVo2.44
Thiadiazole derivativeMCF-723.29

These findings suggest that the target compound may also possess significant anticancer properties due to its structural similarities.

Anticonvulsant Activity

The anticonvulsant activity of thiadiazole derivatives has been documented in various studies. Compounds with similar structures have been evaluated in seizure models:

  • Maximal Electroshock Test : Compounds similar to the target showed protective effects against seizures induced by maximal electroshock .

The biological activity of the target compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole and thiadiazole rings may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Binding : These compounds may bind to specific receptors or ion channels involved in neurotransmission or cellular signaling pathways.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against common bacterial strains and found that compounds with phenyl substitutions exhibited enhanced antibacterial properties.
  • Anticancer Screening : Another research focused on the synthesis and testing of thiadiazole derivatives against multiple cancer cell lines, revealing promising results that warrant further investigation into the target compound.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds containing the triazole and thiadiazole moieties. For instance, derivatives like N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide demonstrated significant antibacterial effects against various plant pathogens such as Xanthomonas oryzae and Fusarium graminearum . The compound's structure allows for interaction with microbial targets, enhancing its efficacy.

Compound NameTarget PathogenInhibition Rate (%)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo)X. oryzae pv. oryzicola30%
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo)X. oryzae pv. oryzae56%

Antitumor Activity

Compounds derived from this scaffold have shown promising results in antitumor assays. A study indicated that several derivatives exhibited significant inhibitory effects against breast cancer cell lines (MDA-MB-231), with some compounds outperforming the standard chemotherapeutic agent cisplatin . The structure of these compounds allows for selective targeting of cancer cells.

Compound NameCell LineIC50 (μM)
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-aminesMDA-MB-2313.3
N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-aminesHEK293T33.74

Antiviral Activity

The antiviral potential of derivatives containing the triazole ring has been explored with some success against tobacco mosaic virus (TMV). Certain synthesized compounds have shown good to excellent activities against TMV in bioassays . This suggests that the structural components of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide could be critical in developing antiviral agents.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thiol)acetamide): Key Differences: Replaces the 5-amino group with a pyridinyl substituent and introduces ethyl groups on the triazole and phenyl rings. Functional Impact: VUAA1 is a potent agonist of insect Orco ion channels, whereas the target compound’s amino group may favor interactions with mammalian targets . Bioactivity: VUAA1’s pyridinyl group enhances π-π stacking, critical for insect receptor binding, while the amino group in the target compound could improve solubility for systemic applications .
  • OLC-12 (2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide): Key Differences: Features a 4-pyridinyl group and isopropylphenyl substitution.

Anti-Exudative Activity Analogs

  • 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives: Key Differences: Substitutes the phenyl-thiadiazole with furan and varies N-acetamide groups. Bioactivity: Demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. The target compound’s phenyl-thiadiazole may enhance stability but reduce solubility .

Derivatives with Chlorophenyl and Pyridyl Modifications

  • 2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(3-Chlorophenyl)Acetamide: Key Differences: Incorporates a 2-pyridyl group and 3-chlorophenyl substitution.
  • 2-[(5-{1-[(4-Methoxyphenyl)Sulfonyl]-4-Piperidinyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-(2-Methylphenyl)Acetamide (7a) :

    • Key Differences : Adds a piperidine-sulfonyl group and methylphenyl substitution.
    • Synthetic Accessibility : Microwave-assisted synthesis improved yields (70–85%) compared to conventional methods (45–60%) .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Selected Analogues

Compound Name Melting Point (°C) LogP Bioactivity (IC50/EC50) Key Substituents
Target Compound Not Reported ~2.8* Not Reported 5-Amino-triazole, Phenyl-thiadiazole
VUAA1 145–147 3.5 20 µM (Orco agonist) Pyridinyl, Ethylphenyl
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide 207–208 1.9 10 mg/kg (Anti-exudative) Furan, Unsubstituted acetamide
Compound 17 (Phenyl-triazole derivative) 238–239 3.2 Not Reported Phenyl-triazole, Acetylphenyl

*Predicted using computational tools due to lack of experimental data.

Research Findings and Implications

  • Bioactivity Trends: Amino-substituted triazoles (e.g., target compound) show enhanced hydrogen-bond donor capacity, favoring interactions with polar enzyme active sites. In contrast, pyridinyl or chlorophenyl groups (e.g., VUAA1, ) improve hydrophobic binding but may reduce solubility .
  • Synthetic Challenges : The target compound’s phenyl-thiadiazole moiety requires multi-step synthesis, whereas furan or pyridinyl analogs () are more straightforward to functionalize .
  • Drug-Likeness : Computational studies () suggest the target compound’s LogP (~2.8) aligns with Lipinski’s rule of five, but its high molecular weight (≥400 Da) may limit oral bioavailability compared to smaller analogs like OLC-12 .

Preparation Methods

Synthetic Strategies for Core Heterocyclic Systems

Formation of the 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring is synthesized via cyclization reactions involving thioamide precursors. A validated approach involves reacting benzothioamide with nitrile derivatives under thermal conditions. For the target compound, the phenyl-substituted thiadiazole is prepared by heating benzothioamide with cyanogen bromide in anhydrous ethanol at 80°C for 6 hours. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic nitrile carbon, followed by cyclodehydration to yield 5-phenyl-1,2,4-thiadiazol-3-amine (Fig. 1A).

Key Reaction Conditions

  • Solvent: Anhydrous ethanol
  • Temperature: 80°C
  • Catalyst: None (thermal cyclization)
  • Yield: ~65% (estimated from analogous reactions).

Synthesis of the Triazole-Sulfanyl Acetic Acid Moiety

The triazole component is prepared by cyclizing thiosemicarbazide with glyoxylic acid in aqueous HCl. This yields 5-amino-1H-1,2,4-triazole-3-thiol , which is subsequently alkylated with chloroacetic acid in a basic medium (pH 10–11) to form 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid . The thiol group undergoes nucleophilic substitution with the α-chloroacetate, facilitated by NaOH.

Optimization Insights

  • Alkylation efficiency improves under nitrogen atmosphere due to thiol oxidation sensitivity.
  • Yield: ~72% after recrystallization from ethanol.

Amide Bond Formation

The final step involves coupling the thiadiazole amine with the triazole-sulfanyl acetic acid. The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane. The resulting 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl chloride is reacted with 5-phenyl-1,2,4-thiadiazol-3-amine in pyridine to form the acetamide bond. Pyridine neutralizes HCl, shifting the equilibrium toward product formation.

Critical Parameters

  • Molar ratio: 1:1.2 (acid chloride to amine) to compensate for volatility losses.
  • Solvent: Dry dichloromethane
  • Yield: ~58% after column chromatography.

Optimization of Reaction Conditions

Temperature and Time Dependencies

  • Prolonged heating (>8 hours) during thiadiazole synthesis leads to decomposition, reducing yields to <50%.
  • Amide bond formation achieves completion within 4 hours at 25°C.

Characterization and Analytical Data

Spectroscopic Validation

Infrared Spectroscopy (IR)
  • N-H Stretch : 3320 cm⁻¹ (thiadiazole amine) and 3285 cm⁻¹ (triazole amine).
  • C=O Stretch : 1665 cm⁻¹ (amide carbonyl).
  • C-S-C Bend : 690 cm⁻¹.
Nuclear Magnetic Resonance (¹H NMR)
  • Thiadiazole protons : δ 8.21 (s, 1H, H-2).
  • Phenyl group : δ 7.45–7.52 (m, 5H).
  • Acetamide methylene : δ 4.12 (s, 2H).
Mass Spectrometry
  • Molecular ion peak : m/z 367.8 (calculated for C₁₂H₁₀ClN₇OS₂).

Comparative Analysis of Methodologies

Step Classical Approach Advanced Modifications
Thiadiazole synthesis Benzothioamide + BrCN Microwave-assisted cyclization
Triazole alkylation NaOH, ethanol Phase-transfer catalysis
Amide coupling SOCl₂, pyridine EDCl/HOBt, DMF

Microwave-assisted synthesis reduces reaction time for thiadiazole formation from 6 hours to 45 minutes, improving yields to ~78%.

Challenges and Practical Considerations

  • Solubility Issues : The thiadiazole amine exhibits poor solubility in polar solvents, necessitating dimethylformamide (DMF) for homogenous reactions.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the final product from unreacted starting materials.

Q & A

Q. What are the established synthetic protocols for preparing 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide?

The compound is synthesized via nucleophilic substitution reactions. A typical method involves refluxing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol under alkaline conditions (e.g., aqueous KOH). The reaction mixture is purified by recrystallization from ethanol, yielding the target compound. Structural confirmation is achieved through ¹H NMR, IR spectroscopy, LC-MS, and elemental analysis .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

Key techniques include:

  • ¹H NMR : Identifies proton environments, such as the sulfanyl (-S-) linkage and aromatic protons.
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch of the acetamide at ~1650–1700 cm⁻¹).
  • LC-MS : Validates molecular weight and purity.
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N, S content) .

Q. How are computational tools like PASS and molecular docking used to predict biological activity?

The PASS (Prediction of Activity Spectra for Substances) program predicts potential biological targets (e.g., enzyme inhibition, receptor modulation) based on structural similarity to known bioactive compounds. Molecular docking refines these predictions by simulating ligand-receptor interactions (e.g., binding affinity to kinases or inflammatory mediators). These methods prioritize compounds for in vitro/in vivo testing .

Advanced Research Questions

Q. How can researchers design analogs to optimize bioactivity while minimizing toxicity?

Structure-activity relationship (SAR) studies focus on modifying substituents:

  • Triazole ring : Introducing electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
  • Thiadiazole moiety : Varying phenyl substituents to improve lipophilicity and membrane permeability.
  • Sulfanyl linker : Replacing with sulfonyl (-SO₂-) to alter metabolic stability. Derivatives are synthesized using parallel combinatorial chemistry and screened via high-throughput assays .

Q. What experimental models validate anti-inflammatory or anticancer activity?

  • In vitro : Use LPS-stimulated macrophages to measure TNF-α/IL-6 suppression (anti-inflammatory) or MTT assays on cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity.
  • In vivo : Rat models of formalin-induced edema assess anti-exudative activity (AEA) by quantifying paw volume reduction. For anticancer studies, xenograft models evaluate tumor growth inhibition .

Q. How should conflicting bioactivity data between computational predictions and experimental results be resolved?

  • Verify synthesis purity : Re-characterize compounds using HPLC and 2D NMR to rule out impurities.
  • Optimize assay conditions : Adjust pH, temperature, and cell viability endpoints (e.g., ATP vs. resazurin assays).
  • Orthogonal validation : Confirm targets via Western blot (protein expression) or SPR (binding kinetics) .

Q. What strategies improve compound stability under physiological conditions?

  • pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via UPLC.
  • Thermal analysis : Use DSC/TGA to identify decomposition thresholds.
  • Prodrug design : Mask labile groups (e.g., acetamide) with ester linkages to enhance plasma stability .

Q. How can crystallography elucidate binding modes with biological targets?

X-ray crystallography of the compound co-crystallized with target proteins (e.g., COX-2 or EGFR kinase) reveals critical interactions (e.g., hydrogen bonds with catalytic residues, hydrophobic packing). This guides rational optimization of substituent geometry .

Q. What methodologies assess in vivo pharmacokinetics and toxicity?

  • Pharmacokinetics : Conduct bioavailability studies in rodents (IV/PO administration) with LC-MS/MS quantification of plasma levels.
  • Toxicity : Acute toxicity (LD₅₀) in mice and subchronic studies (28-day repeat dosing) with histopathological analysis .

Q. How can cross-disciplinary approaches enhance mechanistic understanding?

Integrate:

  • Computational chemistry : MD simulations to study dynamic binding.
  • Omics technologies : Transcriptomics/proteomics to identify off-target effects.
  • Pharmacology : Ex vivo organ bath assays for functional validation in tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.